![molecular formula C17H18ClNO2S B4419972 N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B4419972.png)
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride
Overview
Description
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with 4-(thiophen-2-ylmethoxy)benzaldehyde under reductive amination conditions to yield the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings allow it to engage in π-π stacking interactions, while its amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine
- **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrobromide
- **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydroiodide
Uniqueness
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride stands out due to its specific combination of furan and thiophene rings, which confer unique electronic and steric properties. These properties make it particularly effective in certain applications, such as the development of organic semiconductors and bioactive compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-3-16(19-9-1)12-18-11-14-5-7-15(8-6-14)20-13-17-4-2-10-21-17;/h1-10,18H,11-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHVAPTSRJPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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